4-((3-Chloroallyl)thio)phenol
Description
4-((3-Chloroallyl)thio)phenol is a substituted phenol derivative characterized by a 3-chloroallylthio (-S-(CH₂CHClCH₂)) group at the para position of the phenolic ring.
Properties
IUPAC Name |
4-[(E)-3-chloroprop-2-enyl]sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h1-6,11H,7H2/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXSEPUDLGFHK-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC=CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)SC/C=C/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloroallyl)thio)phenol typically involves the coupling of aryl iodides with sulfur sources. One common method is the copper(I) iodide (CuI)-catalyzed coupling reaction of aryl iodides and sulfur powder in the presence of potassium carbonate (K2CO3) at 90°C in dimethylformamide (DMF) as the solvent. The coupling mixture is then treated with sodium borohydride (NaBH4) or triphenylphosphine to afford aryl thiols in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloroallyl)thio)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding thiophenols.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiophenols and related compounds.
Substitution: Various substituted phenols and thiophenols.
Scientific Research Applications
4-((3-Chloroallyl)thio)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Chloroallyl)thio)phenol involves its interaction with molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. The compound may also modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
*Inferred from structural analogs.
Mechanistic and Functional Insights
- Reactivity: The 3-chloroallyl group in this compound is prone to electrophilic substitution or elimination due to the allylic chlorine, contrasting with the more stable morpholine or pyrrolidine groups in analogs .
- Biological Activity: Thiophenol derivatives often exhibit antioxidant or enzyme-inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
